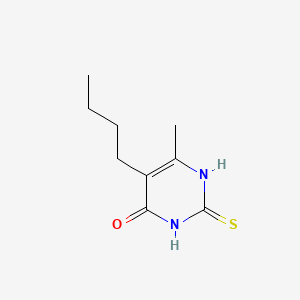

5-butyl-2-mercapto-6-methylpyrimidin-4-ol

Description

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry Research

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in numerous biological molecules, including the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids. This inherent biological relevance has made pyrimidine and its derivatives a focal point of extensive research in medicinal chemistry.

The versatility of the pyrimidine scaffold allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. Researchers have successfully developed pyrimidine-based compounds with applications as:

Anticancer agents: By targeting various enzymes and signaling pathways involved in cancer progression.

Antimicrobial agents: Exhibiting efficacy against a range of bacteria and fungi.

Antiviral agents: Including some of the most important drugs used in the treatment of viral infections.

Anti-inflammatory drugs: Modulating inflammatory responses in the body.

Central nervous system agents: Acting as anticonvulsants, antidepressants, and anxiolytics.

The ability to introduce different functional groups at various positions on the pyrimidine ring allows for the fine-tuning of a compound's biological activity, absorption, distribution, metabolism, and excretion (ADME) properties, making it a highly attractive scaffold for drug discovery and development.

Overview of 2-Mercaptopyrimidine (B73435) and Thiouracil Derivatives in Scholarly Context

Within the broad class of pyrimidines, derivatives containing a sulfur atom, particularly at the C2 position, have demonstrated unique and potent biological activities. These compounds, known as 2-mercaptopyrimidines or their tautomeric form, pyrimidine-2-thiones, are of significant interest. A prominent subgroup of these are the 2-thiouracils, which are derivatives of the nucleobase uracil where the oxygen atom at the 2-position is replaced by a sulfur atom.

The introduction of the thio-group can significantly alter the electronic properties and biological target interactions of the parent pyrimidine molecule. Thiouracil derivatives, for instance, are well-known for their antithyroid activity. nih.gov They act by inhibiting the enzyme thyroperoxidase, which is crucial for the synthesis of thyroid hormones. nih.gov Propylthiouracil (B1679721) (PTU) is a clinically used drug that exemplifies the therapeutic importance of this class of compounds.

Beyond their antithyroid effects, 2-mercaptopyrimidine and thiouracil derivatives have been investigated for a range of other potential therapeutic applications, including as antimicrobial and anticancer agents. The sulfur atom can act as a key pharmacophoric feature, enabling interactions with various biological targets.

Research Focus on 5-Butyl-2-mercapto-6-methylpyrimidin-4-ol within the Pyrimidine Class

The specific compound of interest, this compound, also known by the name Butystat, is a derivative of 2-thiouracil (B1096). nih.gov Its chemical structure features a pyrimidine core with a butyl group at the 5-position, a methyl group at the 6-position, a mercapto (or thione) group at the 2-position, and a hydroxyl (or oxo) group at the 4-position.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄N₂OS |

| Molecular Weight | 198.29 g/mol |

| CAS Number | 29113-41-5 |

| Common Alias | Butystat |

The primary area of research interest for this compound and its close analogs lies in its potential as an antithyroid agent. nih.gov The structural similarity to clinically used thiouracils like propylthiouracil suggests a similar mechanism of action involving the inhibition of thyroperoxidase. The nature of the alkyl substituent at the 5-position of the thiouracil ring is known to influence the potency of antithyroid activity.

While the broader class of 5-alkyl-2-thiouracils has been studied, detailed and specific research findings on this compound are not extensively documented in publicly available scientific literature. Much of the understanding of its potential biological effects is extrapolated from studies on related compounds. For instance, research on various 5-substituted thiouracil derivatives has explored their structure-activity relationships, aiming to optimize their therapeutic properties. These studies often involve synthesizing a series of analogs with different alkyl or aryl groups at the 5-position and evaluating their impact on biological activity.

Structure

3D Structure

Propriétés

IUPAC Name |

5-butyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-3-4-5-7-6(2)10-9(13)11-8(7)12/h3-5H2,1-2H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHUKFGHEPDDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC(=S)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183366 | |

| Record name | Uracil, 5-butyl-6-methyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29113-41-5 | |

| Record name | 5-Butyl-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29113-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butyl-6-methyl-2-thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butystat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butystat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil, 5-butyl-6-methyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butyl-6-methyl-2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BUTYL-6-METHYL-2-THIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUD7T8O6TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational Chemistry and Molecular Modeling Approaches for 5 Butyl 2 Mercapto 6 Methylpyrimidin 4 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic characteristics of pyrimidine (B1678525) derivatives. nih.govsigmaaldrich.com These methods allow for the determination of various molecular properties that govern the compound's stability, reactivity, and spectroscopic signatures. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and polarizability. nih.govnih.gov For pyrimidine analogues, this analysis helps predict the most likely sites for chemical reactions. Calculations for similar heterocyclic compounds have shown that a minimal energy gap is indicative of a molecule being more reactive with potential biological receptors. nih.gov The eventual charge transfer interaction within the molecule is often explained by a decrease in the HOMO-LUMO energy gap. researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -0.267 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. nih.gov |

| ELUMO | -0.181 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. nih.gov |

| Energy Gap (ΔE) | 0.086 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution across a molecule. researchgate.net MEP maps are used to identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net In a typical MEP map:

Red and Yellow/Orange Regions: Indicate negative electrostatic potential, rich in electrons. These areas, typically around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue and Green Regions: Indicate positive electrostatic potential, deficient in electrons. These areas, often around hydrogen atoms bonded to electronegative atoms, are favorable for nucleophilic attack. researchgate.netresearchgate.net

For pyrimidine analogues, MEP analysis reveals that the negative potential is concentrated around the pyrimidine ring's nitrogen atoms and the oxygen and sulfur atoms of the substituents, while positive potentials are located on the hydrogen atoms of amine or hydroxyl groups. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for identifying and optimizing potential drug candidates by simulating their interaction with a biological target. nih.gov

Docking simulations for pyrimidine derivatives have been performed against various protein targets to elucidate their mechanism of action. nih.govnih.gov For instance, analogues have been docked into the active sites of enzymes like cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) kinase, which are important targets in cancer therapy. nih.govnih.gov The primary goal of these studies is to identify the most stable binding conformation of the ligand within the receptor's active site. The analysis reveals key amino acid residues that interact with the ligand, providing a structural basis for its biological activity. documentsdelivered.com

Docking algorithms calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. jbcpm.com This score represents the free energy of binding, with a more negative value indicating a stronger and more favorable interaction between the ligand and the receptor. nih.gov These predicted affinities help in ranking different compounds and prioritizing them for synthesis and experimental testing. For example, studies on pyrrolo-pyrimidine derivatives against Fibroblast growth factor receptor 1 (FGFR1) have shown that the computed binding free energies are consistent with experimental binding affinities. documentsdelivered.com

| Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound Score (kcal/mol) |

|---|---|---|---|

| Analogue A | EGFR Kinase | -9.8 | -10.2 (Gefitinib) nih.gov |

| Analogue B | FGFR1 | -8.5 | -9.1 (Ponatinib) documentsdelivered.com |

| Analogue C | CDK2 | -7.9 | -8.3 (Roscovitine) nih.gov |

A detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. For 5-butyl-2-mercapto-6-methylpyrimidin-4-ol, key interactions would include:

Hydrogen Bonding: The hydroxyl (-OH) group, the mercapto (-SH) group, and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors or acceptors, forming critical connections with polar amino acid residues (e.g., Asp, Glu, Asn, Lys) in the binding pocket. nih.govdocumentsdelivered.com

Hydrophobic Interactions: The nonpolar butyl and methyl groups are expected to engage in hydrophobic interactions with nonpolar amino acid residues such as Valine, Leucine, Isoleucine, and Phenylalanine. nih.gov These interactions are crucial for the proper anchoring of the ligand within the binding site.

Per-residue energy decomposition analysis can further pinpoint specific amino acids that contribute most significantly to the binding energy, highlighting key residues that drive the ligand-protein recognition process. documentsdelivered.com

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of compounds. For pyrimidine derivatives, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-311++G(d,p), have proven effective in yielding results that correlate well with experimental data. nih.gov

The primary output of a DFT geometry optimization is the molecule's most stable three-dimensional conformation, which corresponds to a minimum on the potential energy surface. From this optimized structure, key geometric parameters can be precisely determined. These parameters include bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes defined by sets of three atoms). scielo.org.mx

These structural details are crucial for understanding the molecule's stability, reactivity, and how it might interact with biological targets. For instance, the planarity of the pyrimidine ring and the orientation of its substituents are dictated by these geometric parameters. Furthermore, DFT calculations provide insights into the molecule's electronic landscape, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. scielo.org.mx

Below are tables representing the kind of detailed data that would be generated from a DFT/B3LYP analysis for the optimized geometry of this compound.

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| N1 | C2 | 1.38 |

| C2 | N3 | 1.37 |

| N3 | C4 | 1.39 |

| C4 | C5 | 1.41 |

| C5 | C6 | 1.39 |

| C6 | N1 | 1.36 |

| C2 | S7 | 1.77 |

| C4 | O8 | 1.35 |

| C5 | C9 | 1.51 |

| C6 | C13 | 1.50 |

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C6 | N1 | C2 | 118.5 |

| N1 | C2 | N3 | 123.0 |

| C2 | N3 | C4 | 119.0 |

| N3 | C4 | C5 | 120.5 |

| C4 | C5 | C6 | 117.0 |

| C5 | C6 | N1 | 122.0 |

| N3 | C2 | S7 | 118.0 |

| C5 | C4 | O8 | 121.0 |

In Silico Prediction of Pharmacokinetic Parameters

In silico methods are computational approaches used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental testing. echemcom.com One of the most widely used guidelines for predicting oral bioavailability is Lipinski's Rule of Five.

Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight less than 500 Daltons

An octanol-water partition coefficient (log P) not exceeding 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

Compounds that comply with these rules tend to have better absorption and permeation characteristics. nih.gov Various software platforms, such as SwissADME, are used to calculate these and other physicochemical properties, including water solubility, gastrointestinal (GI) absorption, and potential for blood-brain barrier (BBB) penetration. echemcom.com

For this compound, an in silico analysis provides a preliminary assessment of its drug-likeness. The calculated parameters for the compound are summarized in the table below.

| Parameter | Predicted Value | Lipinski's Rule Compliance |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂OS | N/A |

| Molecular Weight | 198.29 g/mol | Yes (<500) |

| log P (Octanol/Water Partition Coefficient) | 1.85 | Yes (≤5) |

| Hydrogen Bond Donors | 2 | Yes (≤5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤10) |

| Gastrointestinal (GI) Absorption | High | Favorable |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates CNS potential |

The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties and is likely to have good oral bioavailability. The predicted high gastrointestinal absorption further supports its potential as an orally administered agent. These in silico findings are crucial for guiding further experimental studies and for the rational design of new analogues with improved pharmacokinetic profiles. nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidation of 5 Butyl 2 Mercapto 6 Methylpyrimidin 4 Ol Derivatives

Correlating Substituent Effects on Biological Activity Profiles

The biological activity of mercaptopyrimidine derivatives is highly sensitive to the nature and position of substituents on the pyrimidine (B1678525) ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can significantly alter a compound's potency and target selectivity. nih.gov

For instance, in a series of 2-amino-4,6-disubstituted-pyrimidine derivatives, the nature of the aromatic residues at the R4 and R6 positions, as well as the introduction of a methyl group on the exocyclic amino group, played a prominent role in conferring selectivity for the A1 adenosine (B11128) receptor. Similarly, research on mercaptopyrimidine-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro) showed that while modifications at some sites on the scaffold rendered the compounds inactive, alterations at other positions were well-tolerated and even led to derivatives with significantly increased potency. nih.gov

The following table summarizes representative SAR findings for various pyrimidine derivatives, illustrating the impact of substitutions on biological activity.

| Scaffold | Substituent at C4 | Substituent at C5 | Substituent at C6 | Modification at C2-Mercapto | Biological Activity | Reference |

| 2-Mercaptopyrimidine (B73435) | Amino | Cyano | 2,4-dichlorophenyl | -SH | Potent anticancer (leukemia) | nih.gov |

| 2-Mercaptopyrimidine | Phenyl | Cyano | Phenyl | -SH | A1 Adenosine Receptor Antagonist | |

| 2-Mercaptopyrimidine | - | - | - | -S-allyl | Increased PLpro Inhibition (IC50 0.9 µM) | nih.gov |

| 2-Mercaptopyrimidine | - | - | - | -S-propyl | Baseline PLpro Inhibition (IC50 ~5 µM) | nih.gov |

| 5-Hydroxymethylpyrimidine | Aliphatic amino group | Hydroxymethyl | - | - | Lower toxicity to normal cells | mdpi.com |

| 5-Hydroxymethylpyrimidine | Benzylsulfanyl group | Hydroxymethyl | - | - | Higher toxicity to normal cells | mdpi.com |

These studies collectively underscore that the pyrimidine nucleus is a versatile scaffold for developing targeted therapeutic agents, with its biological profile being finely tunable through strategic substituent modifications. researchgate.net

Role of the Mercapto Group in Biological Interactions and Reactivity

The 2-mercapto group is a key functional moiety that is central to the biological activity of this class of compounds. It acts as a reactive "warhead," enabling the molecule to form covalent bonds with its biological targets. nih.gov Specifically, the mercaptopyrimidine fragment can engage in a reversible covalent interaction with cysteine residues in the active sites of enzymes like proteases. nih.gov

This interaction proceeds via an addition-elimination reaction mechanism, which distinguishes it from many traditional covalent inhibitors that rely on Michael addition. nih.gov The ability to form a reversible covalent bond combines the high efficacy and long residence time of covalent inhibition with the reduced potential for off-target toxicity often associated with non-covalent inhibitors. nih.govyoutube.com This mode of action is particularly effective for targets like the SARS-CoV-2 PLpro, a cysteine protease, where the mercaptopyrimidine can react with a nucleophilic cysteine in the active site. nih.gov

Furthermore, the mercapto group exists in tautomeric equilibrium with its thione form (pyrimidine-2-thione). This chemical characteristic, along with its ability to coordinate with metal ions, contributes to its diverse reactivity and interaction profile. researchgate.net The reactivity of this group can be modulated; for example, its reaction with glutathione (B108866) under physiological conditions has been noted, which is a critical consideration in drug design. nih.gov

Influence of Butyl and Methyl Substituents on Activity

The alkyl substituents at the C5 and C6 positions, namely the butyl and methyl groups, play a crucial role in modulating the compound's interaction with its target, primarily through steric and hydrophobic effects.

The C5-Butyl Group: This relatively large, flexible alkyl chain significantly increases the lipophilicity of the molecule. This property is critical for enhancing membrane permeability and for establishing favorable van der Waals and hydrophobic interactions within the binding pockets of target proteins. In many receptor-ligand interactions, a hydrophobic pocket accommodates such alkyl chains, and the precise fit and orientation of the butyl group can be a key determinant of binding affinity and selectivity.

The C6-Methyl Group: While smaller than the butyl group, the methyl group at the C6 position is not merely a passive substituent. SAR studies on related heterocyclic compounds have shown that even small alkyl groups can have a profound impact on activity. They can enforce a specific conformation on the molecule or adjacent functional groups, orienting them for optimal interaction with the receptor. acs.org This "magic methyl" effect can lead to a significant increase in binding affinity by minimizing the entropic penalty of binding.

Together, the butyl and methyl groups define the steric and electronic landscape of one edge of the pyrimidine ring, guiding its orientation and anchoring it within the target's binding site to facilitate the key interactions mediated by other parts of the molecule, such as the mercapto group.

Bioisosteric Replacements and Their Impact on Potency and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. uomustansiriyah.edu.iq For 5-butyl-2-mercapto-6-methylpyrimidin-4-ol, several functional groups could be replaced with bioisosteres to potentially enhance activity, improve metabolic stability, or alter selectivity. cambridgemedchemconsulting.comresearchgate.net

The goal of such replacements is to retain the key biological activity while optimizing other properties. uomustansiriyah.edu.iq For example, replacing a group involved in problematic metabolism can increase a drug's half-life, while modifying a group to better fit a target's sub-pocket can enhance potency and selectivity. princeton.edu

The table below outlines potential bioisosteric replacements for the key functional groups of the parent compound and the rationale for their consideration.

| Original Group | Potential Bioisostere(s) | Rationale for Replacement | Reference |

| C2-Mercapto (-SH) | -OH, -NH2, -Cl, -CH3 | Modulate reactivity, hydrogen bonding capacity, and covalent interaction potential. Replacing with -OH or -NH2 would alter H-bonding, while -Cl would change electronic properties. | uomustansiriyah.edu.iq |

| C4-Hydroxyl (-OH) | -NH2, -SH, Amide, Pyrrole (B145914) | Alter tautomeric forms and hydrogen bond donor/acceptor patterns to probe interactions with the target. A pyrrole ring can act as a bioisostere for an amide. | uomustansiriyah.edu.iq |

| C5-Butyl (-C4H9) | Cyclopentyl, Phenyl, CF3-Oxetane | Modify lipophilicity, steric bulk, and metabolic stability. A phenyl group introduces aromatic interactions, while a cyclized alkyl chain restricts conformation. | researchgate.net |

| C6-Methyl (-CH3) | -F, -Cl, -CF3, -NH2 | Fine-tune steric and electronic properties. Fluorine is a common hydrogen/methyl isostere of similar size but different electronics. | uomustansiriyah.edu.iq |

Elucidation of Molecular Mechanisms of Action Based on In Vitro Data

In vitro studies have been instrumental in deciphering the molecular mechanisms through which this compound and its analogs exert their biological effects.

Computational and experimental data support a model where mercaptopyrimidine derivatives act as targeted covalent inhibitors. nih.govfrontiersin.org The binding process can be conceptualized through established protein-ligand interaction models, such as the "induced fit" model. nih.gov In this model, the initial, non-covalent binding of the inhibitor to the enzyme's active site provides specificity. youtube.com This initial docking is guided by hydrophobic and hydrogen-bonding interactions involving the pyrimidine ring and its substituents. frontiersin.org

Following this initial recognition, a conformational change may occur in the enzyme, positioning a key nucleophilic residue—typically a cysteine—for a subsequent reaction. nih.govnih.gov The electrophilic character of the mercaptopyrimidine core then facilitates a covalent bond formation with the cysteine's sulfhydryl group. nih.gov This two-step process, involving reversible non-covalent binding followed by a reversible covalent reaction, ensures high specificity and prolonged target engagement. youtube.com Molecular docking and dynamics simulations are key tools used to visualize and validate these interactions, identifying the specific amino acid residues involved in hydrogen bonds, hydrophobic contacts, and the covalent linkage. researchgate.netyoutube.com

Derivatives of the mercaptopyrimidine scaffold have been shown to modulate several critical biological pathways, indicating their potential as therapeutic agents for a range of diseases.

Viral Replication: A primary pathway identified is the inhibition of viral replication, specifically for SARS-CoV-2. nih.gov Compounds based on this scaffold inhibit the papain-like protease (PLpro), an enzyme essential for processing viral polyproteins and for helping the virus evade the host's innate immune response. nih.gov By blocking PLpro, these compounds disrupt the viral life cycle. nih.gov

Cancer and Apoptosis: Related 2-thiopyrimidine derivatives have demonstrated potent anticancer activity. nih.gov Mechanistic studies reveal that they can induce apoptosis (programmed cell death) through the mitochondrial pathway. nih.gov This involves the upregulation of pro-apoptotic proteins (like Bax and Bak), the activation of key executioner enzymes (caspases 3 and 9), and the downregulation of anti-apoptotic proteins (like Bcl-2). nih.gov Some derivatives have also been shown to arrest the cell cycle, preventing cancer cells from proliferating. nih.gov

Kinase Signaling: The phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancers like chronic lymphocytic leukemia, is another target for pyrimidine-based inhibitors. nih.gov By inhibiting key kinases in this pathway, these compounds can disrupt signals that promote cell growth and survival. nih.gov

tRNA Synthesis: Older studies have also implicated 2-mercaptopyrimidine derivatives in the inhibition of tRNA synthesis, a fundamental process for protein production, suggesting a potential mechanism for their antitumor and bacteriostatic activities. researchgate.net

Emerging Research Frontiers and Future Perspectives for 5 Butyl 2 Mercapto 6 Methylpyrimidin 4 Ol Research

Development of Novel Therapeutic Leads Based on the Pyrimidine (B1678525) Scaffold

The pyrimidine nucleus is a cornerstone in the development of a wide array of therapeutic agents, with a significant focus on anticancer drugs. nih.gov Its derivatives have demonstrated potent activities against various cancer cell lines. nih.gov The versatility of the pyrimidine scaffold allows for its incorporation into molecules that can interact with a diverse range of biological targets, often by forming hydrogen bonds and acting as bioisosteres for other aromatic systems, which can improve the pharmacokinetic and pharmacodynamic properties of a drug. mdpi.com

Researchers are actively exploring novel pyrimidine derivatives with the aim of enhancing efficacy and specificity for various therapeutic targets. nih.gov For instance, the pyrimidine core has been extensively used to construct kinase inhibitors, including several FDA-approved drugs. acs.org The development of pyrimidine-based compounds as kinase inhibitors is a promising avenue for treating neurodegenerative diseases and various cancers. nih.govacs.org The strategy often involves creating libraries of pyrimidine derivatives by introducing different substituents at various positions on the ring to probe structure-activity relationships (SAR) and identify compounds with improved potency and selectivity. acs.orgnih.gov

Table 1: Examples of Therapeutic Applications of Pyrimidine Derivatives

| Therapeutic Area | Target | Example of Pyrimidine Derivative | Reference |

| Anticancer | Protein Kinases | 2,4-di(arylamino)pyrimidine derivatives | mdpi.com |

| Antiviral (HIV) | Reverse Transcriptase | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | mdpi.com |

| Antibacterial | Dihydrofolate Reductase (DHFR) | 2,4-diaminopyrimidine derivatives | nih.govresearchgate.net |

| Neurodegenerative Diseases | Kinases (e.g., TBK1) | Aminopyrimidine derivatives | acs.org |

| Bladder Cancer | Fibroblast Growth Factor Receptor 3 (FGFR3) | Substituted pyrimidine derivatives | nih.gov |

Strategies for Overcoming Resistance Mechanisms in Related Pyrimidine Derivatives

A significant challenge in the clinical use of therapeutic agents, including those based on the pyrimidine scaffold, is the development of drug resistance. medchemexpress.com For instance, in the treatment of non-small cell lung cancer, mutations in the epidermal growth factor receptor (EGFR), such as the C797S mutation, can lead to resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.gov

To address this, researchers are designing and synthesizing new generations of pyrimidine derivatives that can effectively inhibit these resistant mutants. nih.gov Strategies include:

Developing non-covalent inhibitors: These compounds are designed to bind to the target protein without forming a permanent covalent bond, which can be advantageous in overcoming resistance mechanisms that involve mutations at the covalent binding site.

Structure-based drug design: Utilizing the crystal structures of the target protein, including its resistant forms, to design molecules that can bind effectively despite the mutations.

Exploring alternative binding modes: Designing compounds that can interact with the target protein in a different manner than existing drugs, thereby circumventing the resistance mechanism.

For example, novel 2-aminopyrimidine (B69317) derivatives have been designed as fourth-generation EGFR-TKIs to overcome the resistance caused by the EGFRC797S mutation. nih.gov These efforts highlight the ongoing need to develop new pyrimidine-based compounds that can effectively combat drug resistance. gsconlinepress.com

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The discovery and development of new drugs is a complex and resource-intensive process. The integration of advanced computational and experimental methodologies has become indispensable in accelerating this process and improving the success rate. researchgate.net For pyrimidine-based drug discovery, these integrated approaches are being used to:

Identify and validate new drug targets.

Design novel compounds with desired properties.

Predict the binding affinity and mode of interaction of a ligand with its target.

Optimize lead compounds to improve their efficacy and safety profiles.

Computational methodologies such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are powerful tools in this regard. nih.govmdpi.com Molecular docking helps in predicting the preferred orientation of a molecule when bound to a target, while MD simulations provide insights into the dynamic behavior of the ligand-protein complex. nih.govnih.gov QSAR models can be developed to correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent molecules. mdpi.com

Experimental methodologies that complement these computational approaches include:

High-throughput screening (HTS): To rapidly test large libraries of compounds for their activity against a specific target.

Biophysical techniques: Such as isothermal titration calorimetry (ITC) and thermal shift assays, to confirm the binding of a compound to its target and determine its binding affinity. acs.org

X-ray crystallography: To determine the three-dimensional structure of the ligand-protein complex, providing crucial information for structure-based drug design.

A recent study on pyrimidine-clubbed benzimidazole (B57391) derivatives as potential dihydrofolate reductase (DHFR) inhibitors exemplifies this integrated approach. The study utilized ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, drug-likeness calculations, and molecular docking experiments to filter and select promising candidates for synthesis and subsequent in vitro biological evaluation. nih.gov

Table 2: Computational and Experimental Methodologies in Pyrimidine Drug Discovery

| Methodology | Application | Reference |

| Molecular Docking | Predicting binding modes and affinities of ligands to target proteins. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Studying the dynamic interactions between ligands and proteins. | nih.gov |

| 3D-QSAR | Developing models to predict the biological activity of compounds based on their 3D structure. | mdpi.com |

| Virtual Screening | Screening large compound databases to identify potential hits. | mdpi.com |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity properties. | nih.gov |

| Thermal Shift Assay | Screening for ligand binding to a target protein. | acs.org |

| Isothermal Titration Calorimetry (ITC) | Measuring the thermodynamics of binding interactions. | acs.org |

| X-ray Crystallography | Determining the 3D structure of protein-ligand complexes. | nih.gov |

Potential for Further Derivatization for Enhanced Potency and Selectivity

The structure of 5-butyl-2-mercapto-6-methylpyrimidin-4-ol offers multiple sites for chemical modification, providing a platform for the synthesis of a diverse library of derivatives. The potential for further derivatization is a key strategy for enhancing the potency and selectivity of lead compounds.

Key positions for modification on the pyrimidine ring include:

The mercapto group at the 2-position: This group can be alkylated, oxidized, or replaced with other functional groups to modulate the compound's electronic and steric properties.

The butyl group at the 5-position: The length and branching of this alkyl chain can be varied to optimize hydrophobic interactions with the target protein.

The methyl group at the 6-position: This group can be replaced with other alkyl or aryl groups to explore the steric requirements of the binding pocket.

By systematically modifying these positions, it is possible to fine-tune the pharmacological properties of the parent compound. For example, in the development of FGFR3 inhibitors, optimization of the substituents at the 4- and 5-positions of the pyrimidine scaffold led to a significant increase in systemic exposure and inhibitory activity. nih.gov Similarly, the introduction of fluorine atoms into a phenyl ring substituent enhanced the inhibitory activity of a pyrimidine derivative, with molecular dynamics simulations suggesting a favorable interaction with the target protein. nih.gov

The synthesis and evaluation of new derivatives, guided by computational modeling and structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-butyl-2-mercapto-6-methylpyrimidin-4-ol, and how can structural purity be ensured?

- Methodology :

- Nucleophilic substitution : Use 2-chloro-6-methylpyrimidin-4-ol as a starting material. React with butyl thiols under basic conditions (e.g., NaH in DMF) to introduce the mercapto and butyl groups .

- Microwave-assisted synthesis : For accelerated reaction kinetics, employ microwave irradiation with Pd catalysts, as demonstrated for analogous pyrimidine derivatives .

- Purity validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with LC-MS to confirm molecular weight and detect impurities. Recrystallization in ethanol/water (1:3) can improve purity .

Q. How can spectroscopic techniques (NMR, IR) and computational methods be integrated to confirm the structure of this compound?

- Methodology :

- Experimental :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for butyl chain protons (δ 0.8–1.6 ppm) and pyrimidine ring carbons (δ 150–160 ppm). The thiol (-SH) proton may appear as a broad singlet near δ 3.5 ppm .

- IR : Confirm S-H stretch (~2550 cm⁻¹) and hydroxyl group (~3200 cm⁻¹) .

- Computational :

- Optimize geometry using B3LYP/6-311+G(d,p) (as in ). Compare calculated vibrational frequencies and NMR chemical shifts (via GIAO method) with experimental data to validate assignments .

Q. Which density-functional theory (DFT) functionals are most reliable for predicting the electronic properties of pyrimidine derivatives like this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost for ground-state properties. For excited states (e.g., UV-Vis spectra), CAM-B3LYP or ωB97XD are recommended due to improved long-range correction .

- Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity sites for electrophilic/nucleophilic attacks .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be elucidated using kinetic and computational studies?

- Methodology :

- Kinetic profiling : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates. For example, track the disappearance of the starting material’s carbonyl peak (δ 170 ppm in ¹³C NMR) .

- DFT-based mechanistic studies :

- Simulate transition states (TS) using M06-2X/def2-TZVP. Calculate activation energies (ΔG‡) for thiol substitution versus side reactions (e.g., oxidation). Compare with experimental Arrhenius plots .

Q. How should researchers resolve contradictions in experimental data, such as discrepancies in reaction yields or spectroscopic assignments?

- Methodology :

- Systematic error analysis :

- For yield variations: Test solvent effects (polar aprotic vs. protic), catalyst loading, and moisture sensitivity. Use Design of Experiments (DoE) to identify critical factors .

- For spectral mismatches: Re-examine sample preparation (e.g., solvent-induced shifts in NMR) or employ 2D NMR (COSY, NOESY) to resolve overlapping signals .

- Cross-validation : Compare results with independent techniques (e.g., X-ray crystallography for structural confirmation) .

Q. What strategies optimize the regioselective functionalization of this compound for targeted biological activity?

- Methodology :

- Protecting group strategies :

- Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before introducing substituents at the 4-position. Deprotect with TBAF post-reaction .

- Catalytic systems :

- Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the 6-methyl position. Screen ligands (e.g., SPhos, DavePhos) to enhance regioselectivity .

- Biological assays :

- Test derivatives against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC assays. Correlate activity with substituent electronegativity (Hammett σ values) .

Q. How can thermodynamic properties (e.g., solubility, stability) of this compound be systematically evaluated for formulation studies?

- Methodology :

- Solubility profiling :

- Use the shake-flask method in buffered solutions (pH 1–7.4). Analyze via UV-Vis spectroscopy at λ_max (~270 nm for pyrimidines) .

- Thermal stability :

- Perform TGA/DSC to determine decomposition temperatures. Assess hygroscopicity by storing samples at 25°C/60% RH and monitoring mass changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.